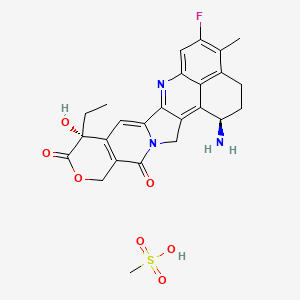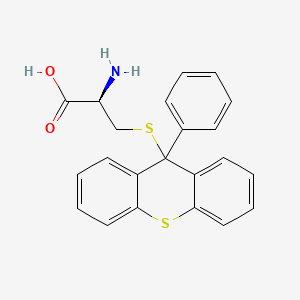
Cox-2-IN-35
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-35 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process. This compound has demonstrated significant anti-inflammatory activity, making it a potential therapeutic agent for various inflammatory diseases and cancer .
Preparation Methods
The synthesis of Cox-2-IN-35 involves several steps, starting with the selection of appropriate starting materials and reagents. The synthetic route typically includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to optimize yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Cox-2-IN-35 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cox-2-IN-35 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of COX-2 and its effects on prostaglandin synthesis.
Biology: Researchers use this compound to investigate the role of COX-2 in cellular processes such as inflammation, apoptosis, and cell proliferation.
Medicine: The compound is being explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: This compound is used in the development of new anti-inflammatory drugs and as a reference standard in quality control processes
Mechanism of Action
Cox-2-IN-35 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By blocking COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the COX-2 enzyme, prostaglandin receptors, and downstream signaling pathways such as the MAPK/ERK pathway .
Comparison with Similar Compounds
Cox-2-IN-35 is compared with other selective COX-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib. While all these compounds share the common mechanism of COX-2 inhibition, this compound is unique in its chemical structure and binding affinity. It has shown higher selectivity and potency in inhibiting COX-2 compared to some of its counterparts . Similar compounds include:
Celecoxib: A widely used COX-2 inhibitor with anti-inflammatory and analgesic properties.
Rofecoxib: Another COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: A selective COX-2 inhibitor used for the treatment of osteoarthritis and rheumatoid arthritis.
Properties
Molecular Formula |
C22H19NO2S2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2R)-2-amino-3-(9-phenylthioxanthen-9-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C22H19NO2S2/c23-18(21(24)25)14-26-22(15-8-2-1-3-9-15)16-10-4-6-12-19(16)27-20-13-7-5-11-17(20)22/h1-13,18H,14,23H2,(H,24,25)/t18-/m0/s1 |
InChI Key |
NAZWCKSLURQNEA-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3SC4=CC=CC=C42)SC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3SC4=CC=CC=C42)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


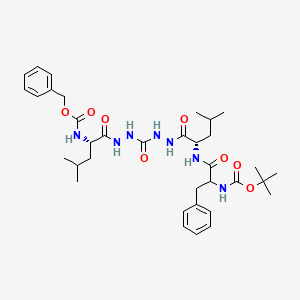
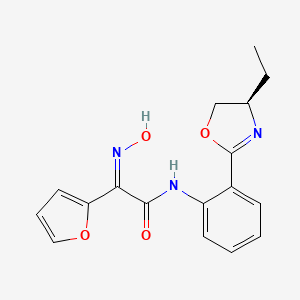
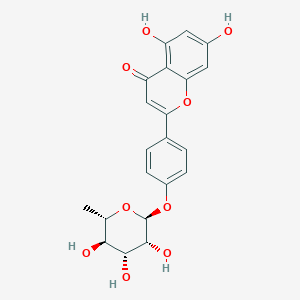
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)

![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
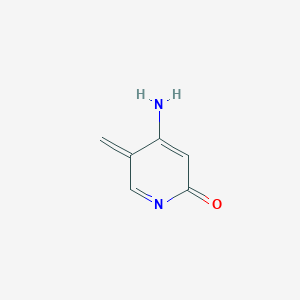
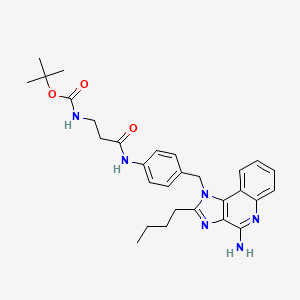

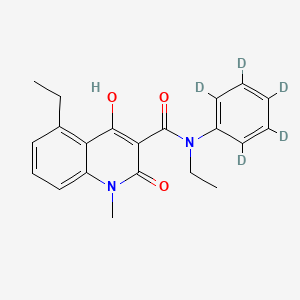
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)
